N-Methylbenzenesulfonimidoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylbenzenesulfonimidoyl fluoride is an organic compound that belongs to the class of sulfonimidoyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (SO₂F) attached to an imidoyl group (R-N=).
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylbenzenesulfonimidoyl fluoride can be synthesized through several methods. One common approach involves the oxidation of sulfinamides using chlorinating agents. For instance, N-alkyl sulfinamides can be oxidized with chlorine to form sulfonimidoyl chlorides, which are then treated with fluoride ion sources to yield sulfonimidoyl fluorides . Another method involves the reaction of sulfonimidoyl chlorides with various nucleophiles, although this often results in reductions to sulfinamides rather than the desired substitution products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using chlorinating agents such as chlorine or tert-butyl hypochlorite. The resulting sulfonimidoyl chlorides are then converted to sulfonimidoyl fluorides using fluoride ion sources under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzenesulfonimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoximines.
Reduction: Reduction reactions typically yield sulfinamides.
Substitution: Substitution reactions with nucleophiles can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chlorine, tert-butyl hypochlorite.
Reducing agents: Alkyllithium reagents.
Nucleophiles: Organometallic reagents.
Major Products
The major products formed from these reactions include sulfoximines, sulfinamides, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methylbenzenesulfonimidoyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methylbenzenesulfonimidoyl fluoride involves the activation of the sulfur center in the compound. This activation facilitates nucleophilic addition reactions, which are crucial for its reactivity in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl fluorides (RSO₂F): These compounds share the sulfonyl fluoride group but differ in their overall structure and reactivity.
Fluorosulfates: Similar in containing sulfur-fluorine bonds but differ in their functional groups.
Sulfamoyl fluorides: Contain a sulfamoyl group (SO₂NH₂) instead of an imidoyl group.
Uniqueness
N-Methylbenzenesulfonimidoyl fluoride is unique due to its combination of the sulfonyl fluoride group with an imidoyl group, which imparts distinct reactivity and stability compared to other sulfur (VI) fluorides. This uniqueness makes it particularly valuable in catalytic and synthetic applications .
Properties
CAS No. |
83706-27-8 |
---|---|
Molecular Formula |
C7H8FNOS |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
fluoro-methylimino-oxo-phenyl-λ6-sulfane |
InChI |
InChI=1S/C7H8FNOS/c1-9-11(8,10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
VLMAQYXLINATED-UHFFFAOYSA-N |
Canonical SMILES |
CN=S(=O)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.